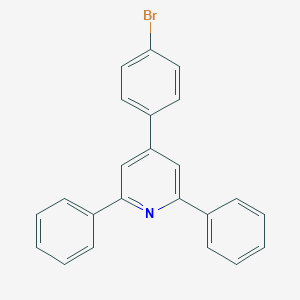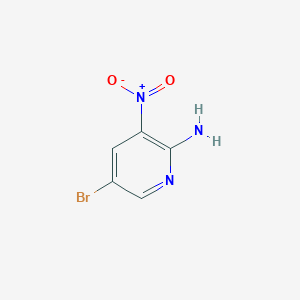![molecular formula C8H15N3O B172336 [2-(Piperazin-1-yl)ethoxy]acetonitrile CAS No. 197968-59-5](/img/structure/B172336.png)
[2-(Piperazin-1-yl)ethoxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Piperazin-1-yl)ethoxy]acetonitrile, also known as PEAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The purpose of
Wirkmechanismus
The exact mechanism of action of [2-(Piperazin-1-yl)ethoxy]acetonitrile is not well understood. However, it is believed that this compound acts as a precursor to various bioactive molecules that exert their pharmacological effects through the modulation of neurotransmitter systems in the brain.
Biochemische Und Physiologische Effekte
[2-(Piperazin-1-yl)ethoxy]acetonitrile has been shown to exhibit moderate toxicity in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are not well characterized.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of [2-(Piperazin-1-yl)ethoxy]acetonitrile is relatively straightforward and can be performed using readily available reagents. Moreover, this compound can be used as a versatile intermediate in the synthesis of various bioactive molecules. However, the moderate toxicity of [2-(Piperazin-1-yl)ethoxy]acetonitrile may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the use of [2-(Piperazin-1-yl)ethoxy]acetonitrile in scientific research. For instance, this compound can be used as a precursor in the synthesis of novel antipsychotic and antidepressant drugs. Moreover, [2-(Piperazin-1-yl)ethoxy]acetonitrile can be used as a building block in the synthesis of various agrochemicals and biologically active natural products. Additionally, the toxicity of [2-(Piperazin-1-yl)ethoxy]acetonitrile can be further studied to better understand its potential applications in medicinal chemistry.
Conclusion:
In conclusion, [2-(Piperazin-1-yl)ethoxy]acetonitrile is a key intermediate in the synthesis of various bioactive molecules with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(Piperazin-1-yl)ethoxy]acetonitrile have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in medicinal chemistry.
Synthesemethoden
The synthesis of [2-(Piperazin-1-yl)ethoxy]acetonitrile involves the reaction of 2-bromoethanol with piperazine in the presence of potassium carbonate. This reaction results in the formation of 2-(Piperazin-1-yl)ethanol, which is then treated with acetic anhydride to form the corresponding acetate. Finally, the acetate is reacted with acetonitrile in the presence of potassium carbonate to yield [2-(Piperazin-1-yl)ethoxy]acetonitrile.
Wissenschaftliche Forschungsanwendungen
[2-(Piperazin-1-yl)ethoxy]acetonitrile has been extensively used in the synthesis of various bioactive molecules, including antipsychotics, antidepressants, and antihistamines. For instance, this compound has been used as an intermediate in the synthesis of olanzapine, a widely used antipsychotic drug. Moreover, [2-(Piperazin-1-yl)ethoxy]acetonitrile has been used in the synthesis of various histamine H1 receptor antagonists, which have potential applications in the treatment of allergies and inflammatory disorders.
Eigenschaften
CAS-Nummer |
197968-59-5 |
|---|---|
Produktname |
[2-(Piperazin-1-yl)ethoxy]acetonitrile |
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |
InChI-Schlüssel |
BOYYEFKLRCHMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC#N |
Kanonische SMILES |
C1CN(CCN1)CCOCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





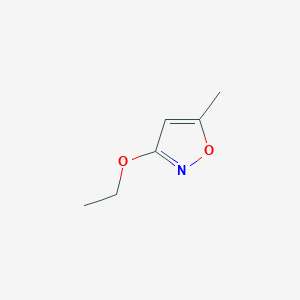

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)



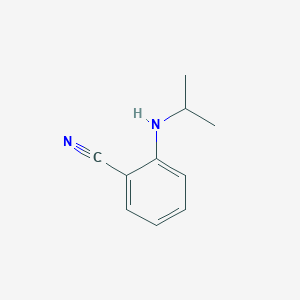
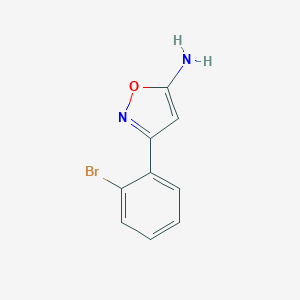
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
